molecular formula C16H18N2O2 B6246723 1-benzyl-3-[(4-methoxyphenyl)methyl]urea CAS No. 188911-54-8

1-benzyl-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6246723
CAS No.: 188911-54-8
M. Wt: 270.3
InChI Key:
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Description

1-Benzyl-3-[(4-methoxyphenyl)methyl]urea (BMPMU) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of urea, a naturally occurring compound found in many organisms, and is characterized by its high solubility in organic solvents. BMPMU is of particular interest to scientists due to its ability to act as a catalyst for a variety of reactions, as well as its ability to bind to certain receptors in the body.

Scientific Research Applications

1-benzyl-3-[(4-methoxyphenyl)methyl]urea has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as well as a ligand for binding to certain receptors in the body. It has been used to study the effects of drugs on the body, as well as the effects of certain hormones. This compound has also been used to study the effects of certain genetic mutations on the body. Additionally, this compound has been used in the study of enzyme inhibition and protein-protein interactions.

Mechanism of Action

The exact mechanism of action of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea is not fully understood. However, it is believed that it acts as a catalyst for certain reactions, as well as a ligand for binding to certain receptors in the body. It is believed that this compound binds to certain receptors in the body, which then triggers a cascade of biochemical events. These events can lead to the activation of certain proteins, enzymes, and hormones, which then lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed that it can have both positive and negative effects on the body. It has been shown to have an inhibitory effect on certain enzymes, which can lead to an increase in the level of certain hormones in the body. Additionally, this compound has been shown to have an effect on the nervous system, as it can bind to certain receptors in the brain and cause an increase in neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-3-[(4-methoxyphenyl)methyl]urea in lab experiments is its high solubility in organic solvents. This makes it easy to use and allows for more precise control of the reaction. Additionally, this compound is relatively inexpensive and readily available, making it an ideal choice for many experiments. However, one of the main limitations of using this compound is that its exact mechanism of action is still not fully understood. This can lead to unpredictable results in certain experiments.

Future Directions

There are a number of potential future directions for 1-benzyl-3-[(4-methoxyphenyl)methyl]urea research. One possibility is to further study its mechanism of action, in order to better understand how it affects the body. Additionally, further research could be done to determine the optimal concentrations and dosages for use in experiments. Additionally, further research could be done to determine the effects of this compound on different cells and tissues. Finally, research could be done to determine the potential therapeutic applications of this compound, such as for the treatment of certain diseases or conditions.

Synthesis Methods

1-benzyl-3-[(4-methoxyphenyl)methyl]urea can be synthesized through a number of different methods. The most common method is the reaction of 1-benzyl-3-methoxypropylurea with 4-methoxyphenylmethylchloride in the presence of a base. This reaction produces the desired compound in good yields. Other methods of synthesis include the reaction of 1-benzyl-3-methoxypropylurea with 4-methoxyphenylsulfonyl chloride, or the reaction of 1-benzyl-3-methoxypropylurea with 4-methoxyphenyliodide. All of these methods produce this compound in good yields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-[(4-methoxyphenyl)methyl]urea involves the reaction of benzyl isocyanate with 4-methoxybenzylamine to form the intermediate 1-benzyl-3-(4-methoxyphenyl)urea, which is then reacted with methyl iodide to form the final product.", "Starting Materials": [ "Benzyl isocyanate", "4-methoxybenzylamine", "Methyl iodide" ], "Reaction": [ "Step 1: Benzyl isocyanate is reacted with 4-methoxybenzylamine in a solvent such as dichloromethane or toluene at room temperature to form the intermediate 1-benzyl-3-(4-methoxyphenyl)urea.", "Step 2: The intermediate is then reacted with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide in a solvent such as acetonitrile or dimethylformamide at elevated temperature to form the final product, 1-benzyl-3-[(4-methoxyphenyl)methyl]urea." ] }

188911-54-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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